DL-3-Phenylserine hydrate

説明

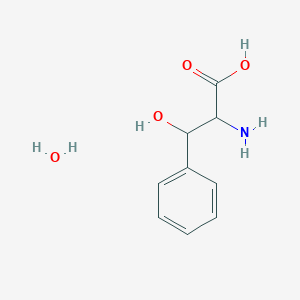

Structure

3D Structure of Parent

特性

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGXBGWTWDCGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DL-3-Phenylserine hydrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-3-Phenylserine is a non-proteinogenic amino acid, a derivative of phenylalanine with a hydroxyl group added to the beta-carbon. It exists as a racemate of two enantiomers, D- and L-phenylserine, each of which has two diastereomers, threo and erythro. This guide focuses on the chemical properties, structure, and available technical information for DL-3-Phenylserine hydrate (B1144303), a compound of interest in synthetic chemistry and with potential biological activities.

Chemical Properties and Structure

DL-3-Phenylserine hydrate is a white to off-white solid. Its chemical and physical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid, Off-white to light yellow powder | [1] |

| Melting Point | 186 °C (decomposes) | [2] |

| Solubility | Water: 5.83 mg/mL (29.27 mM; requires sonication) | [1] |

| Storage | Sealed, away from moisture. Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month) | [1] |

Chemical Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ (anhydrous)[3][4][5], C₉H₁₃NO₄ (hydrate)[1] | [1][3][4][5] |

| Molecular Weight | 181.19 g/mol (anhydrous basis)[2][3][4][5], 199.20 g/mol (hydrate)[1] | [1][2][3][4][5] |

| CAS Number | 313222-82-1 (hydrate)[1], 69-96-5 (anhydrous DL-form)[3][4][6][7] | [1][3][4][6][7] |

| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid | [3] |

| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O | [3] |

| InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | [3] |

| InChIKey | VHVGNTVUSQUXPS-UHFFFAOYSA-N | [3] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3-AA | -2.5 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 181.07389321 Da | [3] |

| Monoisotopic Mass | 181.07389321 Da | [3] |

| Topological Polar Surface Area | 83.6 Ų | [3] |

| Heavy Atom Count | 13 | [6] |

| Complexity | 178 | [3] |

Chemical Structure

DL-3-Phenylserine possesses two chiral centers, leading to the existence of four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The "DL" designation indicates a mixture of D and L forms. The relative configuration of the substituents on the chiral carbons determines the threo and erythro nomenclature.

Caption: Newman projections of threo and erythro isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in consolidated formats. The following sections provide an overview based on available information.

Synthesis

Enzymatic Synthesis: A common method for the synthesis of phenylserine (B13813050) is the aldol (B89426) condensation of benzaldehyde (B42025) and glycine (B1666218), catalyzed by a threonine aldolase (B8822740).

-

Reaction: Benzaldehyde + Glycine --(Threonine Aldolase)--> 3-Phenylserine

-

Enzyme: L-allo-threonine aldolase from Thermotoga maritima has been used.

-

Reaction Conditions: A typical batch reaction might involve incubating the enzyme with benzaldehyde and glycine in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer) at a controlled temperature (e.g., 70°C).

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the yield of phenylserine.

A flow synthesis approach using immobilized threonine aldolase in a microreactor has also been described, offering potential for continuous production.

Caption: Conceptual workflow for the enzymatic synthesis of this compound.

Analytical Methods

Standard analytical techniques are used to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of the hydrogen atoms.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Note: Specific acquisition parameters such as solvent, concentration, and instrument frequency are required for reproducible results but are not consistently reported in publicly available data.

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

Biological Activity and Signaling Pathways

The biological activity of DL-3-Phenylserine is not extensively studied. However, some related amino acid derivatives have been noted to influence the secretion of anabolic hormones.

One study reported that L-threo-phenylserine exhibits antiviral activity against the influenza A virus in tissue culture. The proposed mechanism is the competitive antagonism of phenylalanine, which is essential for viral synthesis. This suggests that phenylserine may interfere with metabolic pathways that utilize phenylalanine.

Due to the limited specific research on DL-3-Phenylserine's interaction with cellular signaling, a detailed signaling pathway diagram cannot be provided at this time. Further research is needed to elucidate its specific molecular targets and mechanisms of action.

Caption: Postulated competitive antagonism of phenylalanine by L-threo-phenylserine in viral synthesis.

Conclusion

References

- 1. Phenylserine aldolase - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rel-(betaS)-beta-Hydroxy-D-phenylalanine | C9H11NO3 | CID 111178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-erythro-phenylserine | C9H11NO3 | CID 6919634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Intricacies of DL-3-Phenylserine Hydrate: A Technical Guide to its Biological Mechanism of Action

For Immediate Release

Shanghai, China – December 9, 2025 – A comprehensive technical guide detailing the mechanism of action of DL-3-Phenylserine hydrate (B1144303) in biological systems has been compiled for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a thorough examination of the compound's enzymatic interactions, metabolic pathways, and its role as a precursor to vital neurotransmitters.

DL-3-Phenylserine hydrate, a synthetic amino acid derivative, is a racemic mixture containing four stereoisomers: L-threo-3-phenylserine, D-threo-3-phenylserine, L-erythro-3-phenylserine, and D-erythro-3-phenylserine. Its biological activity is primarily dictated by the metabolic fate of its L-isomers, which serve as substrates for specific enzymes, leading to the production of key biological molecules.

Enzymatic Conversion: The Core of the Mechanism

The primary mechanism of action of the biologically active components of this compound revolves around its enzymatic conversion. Two key enzymes have been identified to metabolize the L-isomers of 3-phenylserine (B7821846): Phenylserine (B13813050) Aldolase (B8822740) and Serine Hydroxymethyltransferase (SHMT).

Phenylserine Aldolase: This enzyme catalyzes the reversible cleavage of L-threo- and L-erythro-3-phenylserine into glycine (B1666218) and benzaldehyde (B42025).[1][2][3] Studies on phenylserine aldolase from Pseudomonas putida have revealed a clear substrate preference for the L-isomers, with no activity observed towards the D-isomers.[1] This specificity indicates that the D-forms of phenylserine within the racemic mixture are likely to be biologically inert in this pathway and do not inhibit the enzymatic conversion of the L-forms.[1]

Serine Hydroxymethyltransferase (SHMT): This ubiquitous enzyme is also capable of catalyzing the retro-aldol cleavage of DL-phenylserine.[4][5] Kinetic studies on a thermostable SHMT have demonstrated its ability to process the racemic mixture, highlighting another pathway for the metabolism of the phenylserine component.[4][6]

The enzymatic breakdown of the L-isomers of 3-phenylserine is a critical step, as it liberates glycine, an important amino acid involved in numerous metabolic pathways, and benzaldehyde, which can be further metabolized.

Role as a Neurotransmitter Precursor

A significant aspect of the biological action of 3-phenylserine derivatives lies in their role as precursors to neurotransmitters. The L-threo isomer, after undergoing dihydroxylation to form L-threo-3,4-dihydroxyphenylserine (L-DOPS or droxidopa), serves as a direct precursor to the neurotransmitter norepinephrine (B1679862). This conversion is a key therapeutic mechanism for L-DOPS in treating conditions associated with norepinephrine deficiency. While DL-3-Phenylserine itself is not a direct precursor, its L-threo component is a necessary antecedent for this pathway.

Quantitative Analysis of Enzymatic Activity

To provide a clearer understanding of the enzymatic interactions, the following tables summarize the kinetic parameters of Phenylserine Aldolase and Serine Hydroxymethyltransferase with their respective substrates.

Table 1: Substrate Specificity of Phenylserine Aldolase from Pseudomonas putida [1][2]

| Substrate | Kₘ (mM) |

| L-threo-3-Phenylserine | 1.3 |

| L-erythro-3-Phenylserine | 4.6 |

| D-threo-3-Phenylserine | No activity |

| D-erythro-3-Phenylserine | No activity |

Table 2: Kinetic Parameters of Serine Hydroxymethyltransferase from Thermus thermophilus with DL-Phenylserine [6]

| Parameter | Value |

| Vₘₐₓ (U/mg) | 242 |

| Kₘ (mM) | 23.26 |

| kₖₐₜ (s⁻¹) | 186 |

| kₖₐₜ/Kₘ (mM⁻¹s⁻¹) | 8 |

Signaling Pathways and Experimental Workflows

To visualize the metabolic fate and experimental analysis of this compound, the following diagrams are provided.

Detailed Experimental Protocols

1. Determination of Phenylserine Aldolase Substrate Specificity

This protocol is adapted from studies on Pseudomonas putida phenylserine aldolase.[1]

-

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of phenylserine aldolase for different stereoisomers of 3-phenylserine.

-

Materials:

-

Purified phenylserine aldolase

-

L-threo-3-phenylserine, D-threo-3-phenylserine, L-erythro-3-phenylserine, D-erythro-3-phenylserine

-

Tris-HCl buffer (pH 8.5)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of substrate solutions of varying concentrations for each stereoisomer in Tris-HCl buffer.

-

Initiate the reaction by adding a fixed amount of purified phenylserine aldolase to each substrate solution.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 279 nm for benzaldehyde formation) in real-time using a spectrophotometer.

-

Calculate the initial reaction velocity (v) for each substrate concentration.

-

Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

2. In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol provides a general framework for assessing the impact of compounds on neurotransmitter levels in the brain.[1][7][8][9][10]

-

Objective: To measure extracellular levels of dopamine (B1211576) and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) following administration of a test compound.

-

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Anesthetized laboratory animals (e.g., rats)

-

-

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic apparatus.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound.

-

Conclusion

The biological mechanism of action of this compound is multifaceted, primarily driven by the enzymatic conversion of its L-isomers into glycine and benzaldehyde. The stereospecificity of enzymes like phenylserine aldolase highlights the differential roles of the various isomers present in the racemic mixture. While the direct pharmacological effects of the D-isomers and the erythro-isomers remain less clear, the role of the L-threo isomer as a precursor to norepinephrine (via L-DOPS) underscores the potential of this compound and its derivatives in modulating neurotransmitter systems. This technical guide provides a foundational understanding for further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Determination of enzyme/substrate specificity constants using a multiple substrate ESI-MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of DL-3-Phenylserine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-3-Phenylserine, a non-proteinogenic amino acid, has garnered significant interest in synthetic and medicinal chemistry. Its utility as a chiral building block for pharmaceuticals, coupled with the intriguing biological activities of its stereoisomers, underscores the importance of understanding its synthesis and origins. This technical guide provides an in-depth overview of the discovery and synthesis of DL-3-Phenylserine hydrate (B1144303), presenting both classical chemical methods and modern biocatalytic approaches. Detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways are included to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Context

The synthesis of phenylserine (B13813050) is rooted in the late 19th-century advancements in amino acid chemistry. The foundational method for its preparation is the Erlenmeyer-Plöchl azlactone synthesis , first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893.[1] This reaction involves the condensation of an N-acyl glycine (B1666218) with an aldehyde, in this case, benzaldehyde (B42025), to form an azlactone intermediate, which can then be converted to the corresponding amino acid. This pioneering work laid the groundwork for the synthesis of a wide array of α-amino acids.

Later, in the mid-20th century, enzymatic routes to phenylserine were explored. A notable contribution came from Bruns and Fiedler in 1958, who investigated the enzymatic cleavage and synthesis of L-threo-β-phenylserine, highlighting the potential for biocatalytic production of specific stereoisomers.

Synthesis of DL-3-Phenylserine Hydrate

The synthesis of DL-3-Phenylserine can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry, scalability, and environmental considerations.

Chemical Synthesis: The Condensation of Glycine and Benzaldehyde

A widely cited and effective method for the synthesis of DL-3-Phenylserine is the base-catalyzed condensation of glycine with benzaldehyde. A detailed protocol for this reaction was published by Kenneth N. F. Shaw and Sidney W. Fox in the Journal of the American Chemical Society in 1953.

Materials:

-

Glycine

-

Benzaldehyde

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

A solution of glycine (0.2 mole) and sodium hydroxide (0.22 mole) in 30 mL of water is prepared and cooled to 0°C.

-

A separate solution of benzaldehyde (0.4 mole) in a suitable organic solvent (e.g., dichloromethane) is also cooled to 0°C.

-

The aqueous solution of basic glycine is added dropwise to the stirred benzaldehyde solution over approximately 4.5 hours, maintaining the temperature at 2-4°C using an ice bath.

-

After the addition is complete, the reaction mixture is stirred for an additional period.

-

The reaction is then quenched by the addition of concentrated hydrochloric acid.

-

The product, DL-3-Phenylserine, precipitates from the solution and can be collected by filtration.

-

The crude product is then washed and can be recrystallized from water to yield this compound.

Quantitative Data for Chemical Synthesis:

| Parameter | Value | Reference |

| Yield | 70% | Shaw & Fox, 1953 |

| Melting Point | 186 °C (dec.) | [2] |

| Purity | >98% (typical) | [2][3] |

Enzymatic Synthesis

Biocatalytic methods offer the advantage of high stereoselectivity under mild reaction conditions. Several enzyme classes have been employed for the synthesis of phenylserine, primarily through the aldol (B89426) addition of glycine to benzaldehyde.

-

Phenylserine Aldolase (B8822740) (PSA): This enzyme specifically catalyzes the reversible aldol addition of glycine to benzaldehyde to form L-threo-phenylserine.

-

L-threonine Aldolase (L-TA): These enzymes also catalyze the aldol condensation of glycine and benzaldehyde, often with high stereoselectivity.

-

Serine Hydroxymethyltransferase (SHMT): While its primary role is in serine and glycine metabolism, SHMT can also catalyze the synthesis of β-hydroxy amino acids, including phenylserine.

Materials:

-

Glycine

-

Benzaldehyde

-

L-threonine aldolase (L-TA) or Phenylserine aldolase (PSA)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Phosphate (B84403) buffer (pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) (as a co-solvent for benzaldehyde)

Procedure:

-

A reaction mixture is prepared containing glycine (e.g., 1 M), benzaldehyde (e.g., 0.1 M), PLP (e.g., 50 µM), and the aldolase enzyme in a phosphate buffer (pH 7.5). DMSO may be included to improve the solubility of benzaldehyde.

-

The reaction is incubated at a controlled temperature (e.g., 30-37°C) with stirring for a defined period (e.g., several hours to a day).

-

The reaction progress can be monitored by techniques such as HPLC.

-

Upon completion, the enzyme is typically removed by denaturation (e.g., heat or pH change) and centrifugation.

-

The product, predominantly the L-threo isomer, can be purified from the reaction mixture using chromatographic techniques.

Quantitative Data for Enzymatic Synthesis:

| Enzyme | Substrates | Key Conditions | Yield (%) | Diastereomeric Excess (de) | Reference |

| Phenylserine Aldolase (PSA) from Pseudomonas putida | Glycine, Benzaldehyde | pH 7.5, Glycine:Benzaldehyde (10:1) | - | - | [4] |

| L-threonine Aldolase (L-TA) | Glycine, Benzaldehyde | pH 8.0 | - | >95% (L-threo) | |

| Serine Hydroxymethyltransferase (SHMT) | Glycine, Benzaldehyde | pH 7.5, 80°C | - | - | [5] |

Biological Activity and Signaling Pathways

L-threo-phenylserine has been shown to possess antiviral activity, specifically against the influenza A virus.[6] The mechanism of this activity is believed to be the competitive inhibition of phenylalanine metabolism, which is essential for viral replication.

Antiviral Mechanism of L-threo-phenylserine

The antiviral action of L-threo-phenylserine is attributed to its structural similarity to phenylalanine. Phenylalanine is a crucial amino acid for the synthesis of viral proteins. L-threo-phenylserine can act as a competitive antagonist, interfering with the utilization of phenylalanine by the virus, thereby inhibiting its growth.[6]

Figure 1: Competitive inhibition of viral protein synthesis by L-threo-phenylserine.

Role as a Pharmaceutical Precursor

DL-3-Phenylserine and its derivatives are valuable intermediates in the synthesis of several pharmaceuticals. For instance, β-phenylserine is a precursor to the drug L-threo-3,4-dihydroxyphenylserine (Droxidopa), which is used to treat neurogenic orthostatic hypotension, often associated with Parkinson's disease.[5]

Figure 2: DL-3-Phenylserine as a precursor for the synthesis of Droxidopa.

Conclusion

This compound is a compound with a rich history in organic synthesis and an expanding role in modern biocatalysis and pharmaceutical development. The classical chemical synthesis via the condensation of glycine and benzaldehyde remains a robust method for its preparation. Concurrently, enzymatic approaches offer a green and highly stereoselective alternative for producing specific isomers. The biological activity of L-threo-phenylserine as an antiviral agent highlights the potential for developing new therapeutics based on this scaffold. This guide provides a foundational resource for researchers, offering detailed protocols and a comparative overview of synthetic methodologies to aid in future research and development endeavors.

References

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. Reactome | Phenylalanine metabolism [reactome.org]

- 3. PathWhiz [pathbank.org]

- 4. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]

- 5. Note on the Erlenmeyer Amino-acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Biological Roles of Beta-Hydroxy-Alpha-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological significance of beta-hydroxy-alpha-amino acids (βHαAAs), a class of non-proteinogenic amino acids that play a crucial role as fundamental building blocks for a wide array of biologically active natural products and pharmaceuticals. While their direct participation in cell signaling pathways as standalone molecules is not extensively documented, their incorporation into larger molecular scaffolds confers unique structural and functional properties, profoundly influencing the biological activity of the parent molecule. This guide provides a comprehensive overview of their established roles, quantitative data on their synthesis and the activity of their derivatives, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.

Core Biological Roles: Building Blocks of Bioactivity

Beta-hydroxy-alpha-amino acids are integral components of numerous natural products, where their presence is critical for biological function. Their primary role is that of a chiral building block, contributing to the three-dimensional structure and, consequently, the target-binding affinity and specificity of the final molecule.

1.1. Incorporation into Natural Products and Pharmaceuticals:

βHαAAs are prominently featured in the structures of several classes of antibiotics and other therapeutic agents. The hydroxyl group at the beta-position and the two stereocenters (at the alpha and beta carbons) allow for precise conformational control and additional hydrogen bonding interactions with their biological targets.

-

Antibiotics: A classic example is the antibiotic chloramphenicol , which contains a p-nitro-phenylserine backbone, a derivative of a β-hydroxy-α-amino acid.[1] This structure is crucial for its ability to inhibit bacterial protein synthesis. Similarly, the complex glycopeptide antibiotic vancomycin incorporates β-hydroxy-α-amino acid residues in its intricate structure, which are essential for its mechanism of action involving binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[1]

-

Enzyme Inhibitors: Peptides and other molecules containing βHαAAs have been shown to act as potent inhibitors of various enzymes, including peptidases and proteases. The beta-hydroxy group can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding in the enzyme's active site.

-

Increased Proteolytic Stability: The incorporation of β-amino acids, including βHαAAs, into peptides can significantly enhance their resistance to degradation by proteases. This increased stability is a highly desirable property in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

1.2. Biosynthetic Precursors:

In addition to being structural components of the final active molecules, βHαAAs often serve as key intermediates in the biosynthetic pathways of these compounds. For instance, L-threo-β-hydroxy-α-amino acids are precursors in the biosynthesis of β-lactone antibiotics like obafluorin.

Quantitative Data

The available quantitative data for beta-hydroxy-alpha-amino acids primarily revolves around their enzymatic synthesis and the biological activity of synthetic derivatives containing these moieties.

Table 1: Enzymatic Synthesis of Beta-Hydroxy-Alpha-Amino Acids using L-Threonine Transaldolase (ObiH)

| Aldehyde Substrate | Product | Conversion (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 4-Chlorobenzaldehyde | 4-Chloro-phenylserine | 95 | >20:1 | [1] |

| 4-Nitrobenzaldehyde | 4-Nitro-phenylserine | 85 | 3:1 | [1] |

| 2-Naphthaldehyde | 2-Naphthylserine | 70 | >20:1 | [1] |

| Pyridine-4-carboxaldehyde | 4-Pyridylserine | 60 | >20:1 | [1] |

Table 2: Inhibitory Activity of Synthetic Amino Acid Derivatives Against Digestive Enzymes

| Compound ID | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

| PPC101 | α-Glucosidase | Competitive | 51.00 ± 1.73 | |

| PPC84 | α-Glucosidase | Competitive | 321.30 ± 2.03 | |

| PPC89 | α-Glucosidase | Competitive | 353.00 ± 6.03 | |

| Acarbose (Control) | α-Glucosidase | - | 639.00 ± 4.62 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of beta-hydroxy-alpha-amino acids.

3.1. Enzymatic Synthesis of β-Hydroxy-α-Amino Acids using L-Threonine Transaldolase (ObiH)

This protocol is adapted from methodologies described for the analytical and preparative-scale synthesis of βHαAAs.[1]

Materials:

-

E. coli cells overexpressing His-tagged ObiH (whole cells or purified enzyme)

-

Aldehyde substrate (e.g., 4-chlorobenzaldehyde)

-

L-threonine (L-Thr)

-

Tris-HCl buffer (50 mM, pH 8.5)

-

Methanol (MeOH) as co-solvent

-

Acetonitrile (B52724) (MeCN)

-

Centrifuge

-

Reverse-phase chromatography system

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the following components:

-

Aldehyde substrate (final concentration: 20 mM)

-

L-threonine (final concentration: 100 mM)

-

Tris-HCl buffer (50 mM, pH 8.5)

-

ObiH (1–2% wet whole cells or purified enzyme at an appropriate concentration)

-

Methanol (4% v/v)

-

-

Incubation: Incubate the reaction mixture at 37°C for 18 hours with gentle agitation.

-

Quenching: Quench the reaction by adding an equal volume of acetonitrile (MeCN).

-

Cell Lysis (for whole-cell reactions): Subject the quenched reaction mixture to a freeze-thaw cycle to lyse the E. coli cells.

-

Centrifugation: Centrifuge the mixture to pellet cell debris and precipitated protein.

-

Purification: Purify the supernatant containing the β-hydroxy-α-amino acid product using a reverse-phase chromatography system.

-

Analysis: Analyze the purified product by UPLC-PDA-MS and NMR spectroscopy to confirm its identity and determine the yield and diastereoselectivity.

3.2. Coupled Enzyme Assay for High-Throughput Screening of L-Threonine Transaldolase (TTA) Activity

This protocol allows for the rapid assessment of TTA activity by coupling the production of acetaldehyde (B116499) to the NADH-dependent reduction to ethanol (B145695) by alcohol dehydrogenase (ADH).

Materials:

-

Purified L-threonine transaldolase (TTA) variants

-

Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae

-

L-threonine (L-Thr)

-

NADH

-

Phosphate buffer (100 mM, pH 7.5)

-

Pyridoxal 5'-phosphate (PLP)

-

MgCl₂

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a 100 µL reaction mixture containing:

-

Phosphate buffer (100 mM, pH 7.5)

-

NADH (0.5 mM)

-

PLP (0.4 mM)

-

MgCl₂ (15 mM)

-

ADH (sufficient units for coupling)

-

Purified TTA variant

-

-

Initiation of Reaction: Initiate the reaction by adding L-threonine to the wells.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of decrease is proportional to the TTA activity.

-

Data Analysis: Calculate the initial reaction rates for each TTA variant to compare their activities.

Visualizations of Pathways and Workflows

4.1. Biosynthetic Pathway of a Beta-Hydroxy-Alpha-Amino Acid

The following diagram illustrates the enzymatic synthesis of a generic beta-hydroxy-alpha-amino acid from L-threonine and an aldehyde, catalyzed by L-threonine transaldolase (a PLP-dependent enzyme).

Caption: Enzymatic synthesis of a beta-hydroxy-alpha-amino acid.

4.2. Experimental Workflow for Bioactivity Screening of Amino Acid Derivatives

The diagram below outlines a general workflow for screening the biological activity of newly synthesized beta-hydroxy-alpha-amino acid derivatives.

Caption: General workflow for bioactivity screening.

Conclusion and Future Perspectives

Beta-hydroxy-alpha-amino acids represent a fascinating and vital class of molecules whose biological importance is primarily manifested through their incorporation into a diverse range of natural products and pharmaceuticals. Their unique structural features contribute significantly to the biological activity of these larger molecules. While their role as direct signaling molecules is yet to be firmly established, their utility as chiral building blocks in drug discovery and development is undeniable. Future research will likely focus on further exploring the natural diversity of βHαAA-containing molecules, engineering novel biosynthetic pathways for their production, and systematically evaluating their potential in modulating biological processes, which may yet uncover more direct roles in cellular signaling. The continued development of sophisticated analytical and screening techniques will be paramount in unraveling the full extent of the biological contributions of these unseen architects of molecular function.

References

The Crucial Role of DL-3-Phenylserine Hydrate as a Biosynthetic Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

DL-3-Phenylserine hydrate (B1144303), a derivative of the amino acid serine, serves as a critical chiral building block in the biosynthesis of several valuable pharmaceuticals and natural products. Its unique structure, featuring both a hydroxyl and an amino group on the propyl side chain attached to a phenyl ring, makes it a versatile precursor for enzymatic and chemical synthesis. This technical guide provides a comprehensive overview of the role of DL-3-phenylserine hydrate in key biosynthetic pathways, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical mechanisms. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, metabolic engineering, and synthetic biology.

Phenylserine (B13813050) Biosynthesis: An Enzymatic Approach

The enzymatic synthesis of phenylserine, often from simple and inexpensive precursors like glycine (B1666218) and benzaldehyde (B42025), represents a key green chemistry approach to obtaining this valuable molecule. Threonine aldolases and specific phenylserine aldolases are the primary enzymes employed for this biotransformation.

Enzymatic Synthesis of Phenylserine

Phenylserine can be synthesized through an aldol (B89426) addition reaction catalyzed by a phenylserine aldolase (B8822740), which is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[1] The reaction involves the reversible cleavage of L-3-phenylserine into benzaldehyde and glycine.[1]

Reaction Mechanism:

The catalytic mechanism of phenylserine aldolase is analogous to that of threonine aldolase.[1] In the cleavage reaction, the amino group of 3-phenylserine (B7821846) forms an external aldimine with the PLP cofactor, which is bound to an active-site lysine (B10760008) residue. This is followed by the cleavage of the 3-phenylserine aldimine, yielding benzaldehyde and a PLP-glycine quinonoid intermediate.[1] The reverse reaction, the synthesis of phenylserine, proceeds from benzaldehyde and glycine.[1]

Experimental Protocol: Batch Synthesis of Phenylserine using Threonine Aldolase [2]

This protocol describes the batch synthesis of phenylserine from glycine and benzaldehyde using a threonine aldolase (TA) solution.

Materials:

-

Glycine

-

Benzaldehyde

-

Pyridoxal 5'-phosphate (PLP) solution (5 mM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Threonine Aldolase (TA) solution (e.g., from Thermotoga maritima, activity = 0.407 U/mL)

-

Phosphate (B84403) buffer (50 mM)

-

Trichloroacetic acid solution (30%)

-

Internal standard solution (e.g., 1,3-dimethoxybenzene (B93181) in ethyl acetate) for extraction and analysis.

Procedure:

-

In a 20 mL test tube, combine 750 mg of glycine (1 M), 106 mg of benzaldehyde (0.1 M), and 100 μL of 5 mM PLP solution.

-

Add 2 mL of DMSO to aid in the solubilization of benzaldehyde.

-

Add 7 mL of 50 mM phosphate buffer solution.

-

Initiate the reaction by adding 0.9 mL (2.7 mg) of the TA solution.

-

Incubate the reaction mixture at 70°C with stirring.

-

Collect 1 mL samples at different time points (e.g., 20, 40, and 60 minutes).

-

Terminate the reaction in the collected samples by adding a 30% trichloroacetic acid solution.

-

Extract the samples with 2 mL of the internal standard solution for subsequent analysis (e.g., by HPLC or GC) to determine the yield of phenylserine.

Quantitative Data: Substrate Specificity of Phenylserine Aldolase

The substrate specificity of an inducible phenylserine aldolase from Pseudomonas putida 24-1 has been characterized, providing valuable kinetic data for different substrates.[1][3]

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| l-threo-3-Phenylserine | 1.3 | 2,300 | 1,800 |

| l-erythro-3-Phenylserine | 4.6 | - | - |

| l-Threonine | 29 | - | - |

| l-allo-Threonine | 22 | - | - |

Note: kcat and kcat/Km values were not provided for all substrates in the cited source.

This compound as a Precursor in Paclitaxel (B517696) (Taxol®) Biosynthesis

Paclitaxel, commercially known as Taxol®, is a highly effective anticancer agent.[4] Its complex structure includes a diterpenoid core, baccatin (B15129273) III, and a C-13 ester side chain derived from phenylisoserine (B1258129). This side chain is crucial for its antitumor activity, and this compound serves as a key precursor for its synthesis.[5]

The Paclitaxel Biosynthetic Pathway:

The biosynthesis of paclitaxel is a multi-step enzymatic process. The final stages involve the attachment of the phenylisoserine side chain to the baccatin III core.[6]

Semi-Synthesis of the Paclitaxel Side Chain:

Due to the complexity and low yield of total synthesis, semi-synthetic routes starting from advanced intermediates are often preferred for paclitaxel production.[5] DL-3-phenylserine is a common starting material for the synthesis of the C-13 side chain.

Experimental Workflow: Organocatalytic Synthesis of the Paclitaxel Side Chain [7]

This workflow outlines a highly enantioselective method for synthesizing phenylisoserine derivatives suitable for esterification with baccatin III.

Quantitative Data: Yields in Paclitaxel Semi-Synthesis

The efficiency of semi-synthetic routes can vary depending on the specific precursors and reaction conditions.

| Precursor Route | Reported Yield | Reference |

| Semi-synthesis from 10-deacetylbaccatin III | 53% | [8] |

| Semi-synthesis from 10-deacetyl-7-xylosyltaxanes | 67.6% (total yield with 99.52% purity) | [8] |

Other Biosynthetic Applications

While the role of this compound as a precursor in paclitaxel biosynthesis is well-documented, its involvement in other natural product pathways is an area of ongoing research. For instance, the structurally related p-aminophenylalanine, a precursor for chloramphenicol (B1208) biosynthesis, is derived from the shikimate pathway.[9][10] Although a direct biosynthetic conversion of phenylserine to p-aminophenylalanine is not the primary route, the study of phenylserine derivatives provides valuable insights into the biosynthesis of aromatic amino acid-derived natural products.

This compound is a cornerstone precursor in the biosynthesis and semi-synthesis of complex, high-value molecules, most notably the anticancer drug paclitaxel. The enzymatic production of phenylserine offers a sustainable and efficient alternative to traditional chemical synthesis. Understanding the intricate details of the enzymatic mechanisms, reaction kinetics, and experimental protocols is paramount for optimizing the production of these life-saving therapeutics. This guide provides a foundational understanding for researchers and professionals to build upon, fostering further innovation in the fields of biotechnology and pharmaceutical development.

References

- 1. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]

- 3. Characterization of an inducible phenylserine aldolase from Pseudomonas putida 24-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical Characteristics of DL-3-Phenylserine Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of DL-3-Phenylserine hydrate (B1144303) powder. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

DL-3-Phenylserine hydrate is a non-proteinogenic amino acid. In its solid form, it typically appears as an off-white to cream-colored crystalline powder.[] It is a hydrate, meaning it incorporates water molecules into its crystal structure. The anhydrous form has a molecular weight of 181.19 g/mol .[2][3]

General Properties

| Property | Value | Source |

| Synonyms | DL-beta-Phenylserine, DL-beta-Phenylserine threo form | [] |

| Appearance | Off-white to cream-colored crystalline powder | [] |

| Molecular Formula | C₉H₁₁NO₃·xH₂O | [2] |

| Molecular Weight (Anhydrous) | 181.19 g/mol | [2][3] |

| CAS Number | 207605-47-8 (for hydrate) | [2][3] |

Physicochemical Data

| Parameter | Value | Source |

| Melting Point | 186 °C (decomposes) | [2] |

| Solubility | Soluble in water | |

| XLogP3-AA | -2.5 | [4] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of this compound powder.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound powder using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound powder is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. This process is repeated until a column of packed powder of 2-3 mm in height is achieved.

-

Measurement: The filled capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady rate (e.g., 10°C/minute) until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. Given that this compound decomposes at its melting point, the temperature at which decomposition begins should be noted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound powder.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Temperature-controlled water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is placed in a temperature-controlled water bath and agitated using a mechanical shaker or magnetic stirrer for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a constant value (e.g., 25°C or 37°C).

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed to aid in the separation.

-

Quantification: The concentration of the dissolved DL-3-Phenylserine in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used to correlate the analytical signal to the concentration.

-

Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound powder to identify its functional groups.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The sample is brought into firm contact with the crystal using the pressure clamp. The FTIR spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as O-H (from the hydroxyl group and water of hydration), N-H (from the amine group), C=O (from the carboxylic acid), and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Sample Preparation: A precise amount of this compound powder is dissolved in a known volume of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in a small vial.

-

Transfer to NMR Tube: The resulting solution is transferred to a clean, dry NMR tube to the appropriate height.

-

Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer. The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a high-quality spectrum.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to assign the signals to the different protons in the molecule. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

Visualization of a Relevant Biochemical Reaction

While DL-3-Phenylserine is primarily used in chemical synthesis, its stereoisomer, L-threo-3-phenylserine, is involved in enzymatic reactions. Phenylserine aldolase (B8822740) is an enzyme that catalyzes the reversible aldol (B89426) addition of glycine (B1666218) and benzaldehyde (B42025) to form L-threo-3-phenylserine.[5] This reaction is of interest for the biocatalytic synthesis of chiral amino acids.

Caption: Enzymatic synthesis of L-threo-3-Phenylserine.

Workflow for Physical Characterization

The logical flow of experiments to characterize a pharmaceutical powder like this compound is crucial for a systematic evaluation.

References

An In-depth Technical Guide to Commercial DL-3-Phenylserine Hydrate: Sourcing and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity levels, and analytical methodologies for DL-3-Phenylserine hydrate (B1144303). This information is critical for researchers and drug development professionals who require high-quality, well-characterized starting materials for their work in areas such as peptide synthesis and other biochemical applications.

Commercial Availability and Specifications

DL-3-Phenylserine hydrate is available from several reputable chemical suppliers. The purity of the compound is a key consideration for its application, and suppliers typically provide a certificate of analysis (CoA) with detailed information on the determined purity and the methods used for its assessment. The table below summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Available Analytical Data |

| MedChemExpress | This compound | 313222-82-1 | 99.97%[1] | HNMR, RP-HPLC, NP-HPLC, MS[1] |

| Santa Cruz Biotechnology | This compound | 207605-47-8 | 98%[2] | Certificate of Analysis available upon request |

| Sigma-Aldrich (MilliporeSigma) | This compound | 207605-47-8 | 98%[3][4] | Certificate of Analysis available upon request |

Note: The CAS number for the hydrated form may vary between suppliers. It is essential to confirm the specific product details with the chosen vendor.

Analytical Methodologies for Purity Determination

The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. While specific protocols are proprietary to the supplier, the principles behind the common methods are well-established.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods can be employed.

-

Reverse-Phase HPLC (RP-HPLC): The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The compound of interest is separated from its impurities based on their differential partitioning between the stationary and mobile phases.

-

Normal-Phase HPLC (NP-HPLC): The stationary phase is polar (e.g., silica), and the mobile phase is nonpolar. This method separates compounds based on their polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The spectrum provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of DL-3-Phenylserine and revealing the presence of any proton-containing impurities.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. It is a highly sensitive method for detecting and identifying impurities.

Experimental Protocol: Enzymatic Assay and HPLC Analysis of Phenylserine (B13813050)

The following protocol, adapted from a study on phenylserine aldolase (B8822740), describes a method for the analysis of phenylserine isomers by HPLC.[5] This method can serve as a basis for developing an in-house quality control assay for this compound.

Objective: To separate and quantify the stereoisomers of 3-phenylserine.

Materials:

-

This compound

-

Tris-HCl buffer (pH 7.5)

-

Benzaldehyde

-

Glycine

-

Pyridoxal 5′ phosphate (B84403) (PLP)

-

Phenylserine aldolase (or other suitable enzyme)

-

Trichloroacetic acid (25%)

-

CuSO₄ solution (0.5 mM)

-

HPLC system with a chiral column (e.g., TSK gel Enantio L1)

Procedure:

-

Sample Preparation (Enzymatic Reaction):

-

Prepare a reaction mixture (0.5 mL) containing:

-

5 µmol of benzaldehyde

-

50 µmol of glycine

-

10 nmol of PLP

-

100 µmol of Tris-HCl buffer (pH 7.5)

-

A suitable amount of enzyme (e.g., purified phenylserine aldolase).

-

-

Incubate the mixture at 30°C for 10 minutes.

-

Terminate the reaction by adding 0.1 mL of 25% trichloroacetic acid.

-

Centrifuge the mixture to pellet any precipitate.

-

Adjust the pH of the supernatant to 5.0.

-

Bring the final volume to 5.0 mL with a 0.5 mM CuSO₄ solution.

-

-

HPLC Analysis:

-

Inject a 50 µL sample of the prepared solution onto the HPLC system.

-

Use a chiral column, such as a TSK gel Enantio L1 column (0.46 by 25 cm), for the separation of stereoisomers.[5]

-

The mobile phase and flow rate should be optimized for the specific column and system to achieve baseline separation of the L-threo and L-erythro isomers.

-

Detect the isomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Quantify the isomers by integrating the peak areas and comparing them to a standard curve prepared with known concentrations of phenylserine isomers.

-

Quality Control Workflow for Commercial this compound

The following diagram illustrates a typical workflow for the quality control and use of commercially supplied this compound in a research or development setting.

References

Introduction to non-ribosomal peptide synthesis building blocks

An In-depth Technical Guide to Non-Ribosomal Peptide Synthesis Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction to Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptides (NRPs) represent a diverse class of natural products synthesized by microorganisms such as bacteria and fungi.[1] Unlike ribosomal protein synthesis, which is template-dependent on messenger RNA (mRNA), NRPs are assembled by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1][2] This independence from the genetic code allows for the incorporation of a vast array of building blocks beyond the 20 standard proteinogenic amino acids.[3] The resulting peptides often possess complex and unique structures, including cyclic, branched, and modified backbones, which contribute to their wide range of biological activities.[1] Many NRPs are clinically significant compounds, serving as antibiotics (e.g., penicillin, vancomycin), immunosuppressants (e.g., cyclosporine), and anticancer agents.[4][5]

The NRPS Machinery: A Modular Assembly Line

NRPS enzymes function as sophisticated molecular assembly lines. They are organized into a series of repeating units called modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid building block into the growing peptide chain.[6][7] A minimal elongation module consists of three core domains:

-

Adenylation (A) Domain: This domain acts as the gatekeeper for substrate selection.[7] It recognizes a specific amino acid and activates it by catalyzing the formation of an aminoacyl-adenylate intermediate, a reaction that consumes ATP.[3][7] The substrate specificity of the A-domain is a primary determinant of the final NRP structure.[8]

-

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): This small domain (≈80-100 amino acids) covalently tethers the activated amino acid.[6] It is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) cofactor, which acts as a flexible arm to shuttle the substrate and the growing peptide chain between the catalytic centers of the NRPS domains.[7]

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the downstream amino acid (tethered to its own T-domain) on the thioester of the upstream, growing peptide chain.[3]

The modular architecture follows a colinearity rule, where the sequence of modules on the NRPS enzyme generally dictates the sequence of amino acids in the final peptide product.[7] The assembly line begins with an initiation module (often lacking a C-domain) and concludes with a Thioesterase (TE) Domain , which cleaves the completed peptide from the NRPS machinery, often catalyzing its cyclization.[7]

The Building Blocks: A Universe Beyond the Canonical 20

The true chemical diversity of NRPs stems from the vast array of monomers that can be incorporated by the A-domains. It is estimated that there are over 500 naturally occurring amino acids, with the 20 proteinogenic amino acids representing only a small fraction of this repertoire.[3] These non-proteinogenic amino acids (NPAAs) are crucial for the structural complexity and biological activity of NRPs.[4][8]

Diversity of NRPS Monomers

NRPS building blocks can be broadly categorized:

-

Proteinogenic Amino Acids: All 20 standard amino acids can be incorporated.

-

Non-Proteinogenic Amino-Acids (NPAAs): This is a vast category that includes:

-

D-amino acids: Incorporated via the action of Epimerization (E) domains, which convert L-amino acids to their D-enantiomers after they are tethered to the T-domain.[1][3]

-

N-methylated amino acids: Generated by Methyltransferase (M) domains.[1]

-

β-amino acids and others: Structurally diverse monomers like ornithine, statins, and hydroxyphenylglycine (Hpg).[3][9]

-

Hydroxy acids: Incorporated by some A-domains, leading to the formation of depsipeptides (containing ester bonds).

-

Quantitative Overview of NRPS Building Blocks

The analysis of thousands of NRPS pathways has provided insight into the prevalence of different building blocks. The following table summarizes some of the common proteinogenic and non-proteinogenic amino acids found in NRPs.

| Category | Building Block | Abbreviation | Notes |

| Proteinogenic | L-Leucine | Leu | Frequently incorporated in bacterial NRPs. |

| L-Valine | Val | Common hydrophobic building block. | |

| L-Phenylalanine | Phe | Precursor for various modified aromatic residues. | |

| L-Threonine | Thr | Can be modified (e.g., cyclized). | |

| L-Serine | Ser | Can undergo dehydration to form dehydroalanine.[1] | |

| Non-Proteinogenic | D-Alanine | D-Ala | Common D-amino acid providing resistance to proteolysis. |

| D-Phenylalanine | D-Phe | Found in antibiotics like tyrocidine.[10] | |

| Ornithine | Orn | A non-proteinogenic precursor to arginine.[9] | |

| 2-Aminoisobutyric acid | Aib | Characteristic of peptaibols, a class of fungal antibiotics. | |

| Hydroxyphenylglycine | Hpg | Found in complex antibiotics like vancomycin. | |

| N-Methyl-L-Leucine | N-Me-Leu | N-methylation can increase cell permeability and stability. | |

| β-Hydroxy-tyrosine | β-OH-Tyr | Hydroxylated amino acids add functional groups for further modification. | |

| Pipecolic Acid | Pip | A cyclic amino acid that introduces conformational constraints. |

Core Signaling and Synthesis Pathways

The synthesis of a non-ribosomal peptide is a highly coordinated process that can be broken down into three main phases: initiation, elongation, and termination.

Diagram: Core NRPS Synthesis Pathway

Caption: The modular workflow of NRPS from initiation to termination.

-

Initiation: The A-domain of the first module selects and activates the initial amino acid using ATP. This aminoacyl-adenylate is then transferred to the adjacent T-domain, covalently tethering it as a thioester.[7]

-

Elongation: The C-domain of the subsequent module catalyzes peptide bond formation. The upstream T-domain presents the growing peptide chain, while the downstream T-domain of the same module presents the newly activated amino acid. The C-domain facilitates the transfer of the growing chain onto the new amino acid.[3] This process repeats for each module in the assembly line.

-

Termination: Once the peptide chain is fully assembled, it reaches the final TE domain. The TE domain catalyzes the release of the peptide, either through hydrolysis to yield a linear product or through an intramolecular cyclization (lactam or lactone formation) to produce a cyclic NRP.[7]

Experimental Protocols and Workflows

Characterizing NRPS systems and their building blocks involves a combination of bioinformatics, molecular biology, and biochemical assays.

Bioinformatics Workflow for NRPS Gene Cluster Identification

The first step in studying a new NRP is often the identification of its biosynthetic gene cluster (BGC) in a microbial genome.

Caption: A typical bioinformatics pipeline for identifying and analyzing NRPS gene clusters.

-

Genome Input: Obtain the complete or draft genome sequence of the target microorganism in FASTA format.

-

BGC Prediction: Submit the genome sequence to a specialized genome mining tool like antiSMASH (for bacteria and fungi) or SMURF (fungi-specific).[2][11] These tools identify the boundaries of potential BGCs by searching for signature genes, such as the large NRPS genes.[11]

-

Domain Annotation: The software automatically annotates the domains (A, T, C, E, TE, etc.) within each predicted NRPS gene based on conserved sequence motifs.[6]

-

Substrate Specificity Prediction: The amino acid sequence of each identified A-domain is analyzed to predict its substrate specificity. Tools like NRPSpredictor2 , often integrated within antiSMASH, compare the sequence of the binding pocket to a database of A-domains with known specificities.[11]

-

Structure Prediction: Based on the predicted substrates and the order of the modules (colinearity), a putative linear or cyclic structure of the NRP is generated.

-

Database Comparison: The predicted BGC and/or product structure is compared against databases of known BGCs (e.g., MIBiG) and known NRPs (e.g., Norine) to assess novelty.

-

Hypothesis Generation: The analysis provides a strong hypothesis about the NRP produced by the organism, which can then be validated experimentally.

Protocol: Heterologous Expression and Purification of an NRPS Module

To characterize an NRPS module biochemically, it must be expressed and purified. Escherichia coli is a common heterologous host.[10]

-

Gene Cloning: The DNA sequence encoding the target NRPS module (or a single domain) is amplified from the producer's genomic DNA and cloned into an E. coli expression vector (e.g., a pET vector) with an affinity tag (e.g., His₆-tag) for purification.

-

Host Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). For NRPS expression, it is crucial to use a host that also expresses a phosphopantetheinyl transferase (PPTase) like Sfp.[10] This can be achieved by co-transforming a second plasmid containing the sfp gene or by using an engineered E. coli strain with sfp integrated into its chromosome.[10]

-

Protein Expression:

-

Grow the transformed E. coli in a large volume of rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Reduce the temperature to 16-22°C and continue incubation overnight to improve protein solubility and proper folding.[12]

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a French press.

-

Purification:

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).

-

Elute the His-tagged NRPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Quality Control: Analyze the purified protein by SDS-PAGE to assess purity and size. Confirm protein concentration using a Bradford or BCA assay. The purified, active holo-enzyme can now be used in biochemical assays.

Protocol: Non-Radioactive Assay for A-Domain Substrate Specificity

This assay determines the substrate specificity of a purified A-domain by measuring the pyrophosphate (PPi) released during amino acid activation.[13]

-

Reaction Components:

-

Purified A-domain enzyme.

-

Reaction Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP.

-

A library of potential amino acid substrates (both proteinogenic and non-proteinogenic).

-

Coupling Enzymes: Inorganic pyrophosphatase.

-

Detection Reagent: Malachite Green reagent, which forms a colored complex with the free phosphate (B84403) produced by the pyrophosphatase.[13]

-

-

Assay Procedure (96-well plate format):

-

To each well, add the reaction buffer, ATP, and inorganic pyrophosphatase.

-

Add a different potential amino acid substrate to each well. Include a negative control well with no amino acid.

-

Initiate the reaction by adding the purified A-domain enzyme to all wells.

-

Incubate the plate at the optimal temperature (e.g., 25-37°C) for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will denature the enzyme.

-

-

Data Acquisition and Analysis:

-

After a brief color development period, measure the absorbance of each well at ~620-650 nm using a plate reader.

-

The intensity of the color is directly proportional to the amount of PPi released, and thus to the activity of the A-domain with that specific substrate.

-

Plot the absorbance values for each amino acid to generate a substrate specificity profile for the A-domain. The amino acid that produces the highest signal is the preferred substrate.[13]

-

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the activity and specificity of A-domains directly within a complex proteome, without prior purification.[14][15]

Caption: Experimental workflow for competitive Activity-Based Protein Profiling of NRPS A-domains.

-

Proteome Preparation: Prepare a cell lysate from the NRP-producing microorganism. This crude lysate, containing the entire proteome including the active NRPS, is used directly.

-

Competitive Incubation: Aliquot the proteome into several tubes. To each tube, add a different potential substrate analog, known as a competitor (e.g., a specific 5'-O-(N-aminoacyl)sulfamoyladenosine, or AMS).[14] These competitors will bind to the active site of A-domains that have specificity for them. Include a control with no competitor.

-

Probe Labeling: Add a broad-spectrum, photo-reactive ABPP probe to all tubes. This probe is designed to covalently label the active site of many A-domains upon UV activation.

-

Covalent Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to permanently crosslink the probe to the A-domains that are not already blocked by a competitor.[16]

-

Reporter Tagging: Attach a fluorescent reporter tag (e.g., Rhodamine-azide) to the probe via click chemistry. This makes the labeled proteins visible.[16]

-

Analysis by SDS-PAGE: Separate the proteins in the labeled lysates by SDS-PAGE.

-

In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner. A band will appear at the molecular weight corresponding to the active NRPS A-domain.

-

Data Interpretation: The intensity of the fluorescent band will be reduced in samples where the competitor successfully bound to the A-domain's active site, thereby preventing the probe from labeling it. By testing a library of competitors, one can deduce the substrate specificity of the A-domain in its native environment.[14][16]

References

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. Accurate prediction of secondary metabolite gene clusters in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Knowledge-guided data mining on the standardized architecture of NRPS: Subtypes, novel motifs, and sequence entanglements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of the nonribosomal codes for nonproteinogenic amino acid selective adenylation enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 10. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A nonradioactive high-throughput assay for screening and characterization of adenylation domains for nonribosomal peptide combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activity-Based Protein Profiling of Non-ribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of DL-3-Phenylserine Hydrate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid DL-3-Phenylserine hydrate (B1144303) into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of this amino acid can introduce unique structural and functional characteristics to peptides, making it a valuable tool in drug discovery and development.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled synthesis of peptides. The use of non-canonical amino acids, such as DL-3-Phenylserine hydrate, expands the chemical diversity of synthetic peptides, enabling the exploration of novel therapeutic leads with potentially enhanced stability, receptor affinity, and unique structural conformations. DL-3-Phenylserine, a β-hydroxy-α-amino acid, introduces both a phenyl group and a hydroxyl group, which can participate in various molecular interactions.

The use of the racemic DL-form of 3-Phenylserine hydrate in SPPS presents specific challenges and considerations, primarily the formation of diastereomeric peptides. This document outlines the protocols for the successful incorporation of this compound, addresses potential challenges, and provides strategies for the purification of the resulting peptide diastereomers.

Key Considerations for Using this compound in SPPS

-

Stereochemistry: The use of a racemic mixture (DL-form) will result in the synthesis of two diastereomeric peptides for each incorporation site. These diastereomers will have identical mass but may exhibit different chromatographic and biological properties.

-

Steric Hindrance: The bulky phenyl group of DL-3-Phenylserine can lead to steric hindrance during the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents to achieve high coupling efficiency.[1]

-

Side-Chain Protection: The hydroxyl group of the serine moiety is a reactive site and should be protected to prevent side reactions, such as O-acylation, during synthesis. A common protecting group is the tert-butyl (tBu) group, which is compatible with the widely used Fmoc/tBu SPPS strategy.

-

Purification: The final crude peptide product will be a mixture of diastereomers, which will necessitate a robust purification strategy, typically reversed-phase high-performance liquid chromatography (RP-HPLC), to separate the individual stereoisomers.[2][3]

Experimental Protocols

This section provides a detailed step-by-step protocol for the incorporation of Fmoc-DL-3-Phenylserine(tBu)-OH into a peptide sequence using a standard Fmoc/tBu solid-phase synthesis strategy.

Materials and Reagents

| Reagent/Material | Specification |

| Fmoc-DL-3-Phenylserine(tBu)-OH | Synthesis Grade |

| Standard Fmoc-protected amino acids | Synthesis Grade |

| Rink Amide Resin (or other suitable resin) | 100-200 mesh |

| Coupling Reagents | |

| HBTU, HATU, or HCTU | Synthesis Grade |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade |

| Fmoc Deprotection Solution | |

| 20% (v/v) Piperidine (B6355638) in DMF | Freshly Prepared |

| Solvents | |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |

| Dichloromethane (DCM) | ACS Grade |

| Cleavage Cocktail | |

| Trifluoroacetic acid (TFA) | Reagent Grade |

| Triisopropylsilane (TIS) | Reagent Grade |

| Water | Deionized |

| Purification | |

| Acetonitrile (B52724) (ACN) | HPLC Grade |

| Cold Diethyl Ether | ACS Grade |

Synthesis Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.

Caption: General SPPS Workflow for DL-3-Phenylserine Incorporation.

Detailed Synthesis Steps

Step 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.

-

After swelling, drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine.

Step 3: Coupling of Fmoc-DL-3-Phenylserine(tBu)-OH

-

Activation: In a separate vial, dissolve Fmoc-DL-3-Phenylserine(tBu)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive like HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. For sterically hindered couplings, using a more potent activator like HATU may be beneficial.[1]

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the phenylserine (B13813050) derivative, a longer coupling time is recommended compared to standard amino acids.

-